N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride
Description
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide; hydrochloride is a sulfonamide derivative featuring a thiophene core substituted with two bromine atoms at the 2- and 5-positions, a sulfonamide group at the 3-position, and an aminoethyl side chain. The hydrochloride salt enhances its solubility and stability.
Properties
IUPAC Name |
N-(2-aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N2O2S2.ClH/c7-5-3-4(6(8)13-5)14(11,12)10-2-1-9;/h3,10H,1-2,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIZDKCFMQPSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCCN)Br)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dibromothiophene core : This heterocyclic structure contributes to its reactivity and interaction with biological targets.
- Sulfonamide group : Known for its pharmacological properties, particularly in antimicrobial activity.
- Aminoethyl side chain : This functional group enhances the compound's ability to form hydrogen bonds with biological macromolecules.
N-(2-aminoethyl)-2,5-dibromothiophene-3-sulfonamide hydrochloride exhibits its biological effects primarily through:
- Enzyme inhibition : The sulfonamide moiety can inhibit carbonic anhydrases, which are crucial in various physiological processes, including acid-base balance and fluid secretion .
- Interaction with receptors : The aminoethyl group facilitates binding to specific receptors, potentially modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess notable antimicrobial properties. The compound has been explored for its efficacy against various bacterial strains:
- In vitro studies have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at specific concentrations .
- Case Studies : In a study involving derivatives of similar structures, compounds showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli strains, indicating promising antimicrobial potential .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cytotoxicity assays revealed that it exhibits dose-dependent cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. IC50 values were found in the micromolar range .
- Mechanistic studies suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide; hydrochloride | Effective against Gram-positive and some Gram-negative bacteria | Cytotoxicity in MCF-7 and U-937 cell lines | Enzyme inhibition, receptor interaction |
| Other Sulfonamides | Varies widely; some effective against resistant strains | Some show similar or enhanced activity | Similar mechanisms involving enzyme inhibition |
Research Findings and Case Studies
- Antimicrobial Screening : A study highlighted the effectiveness of various sulfonamide derivatives against resistant bacterial strains. The introduction of specific substituents enhanced the overall activity against S. aureus and E. coli .
- Cytotoxicity Evaluation : In a comparative study of 1,3,4-thiadiazole derivatives, compounds similar to N-(2-aminoethyl)-2,5-dibromothiophene showed higher cytotoxicity than standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry analyses demonstrated that the compound effectively induces apoptosis in treated cancer cells through activation of intrinsic pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Aminoethyl Moieties and Aromatic Cores
Compound 1 : N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride ()
- Structure: Features a naphthalene core with a chloro substituent and sulfonamide-linked aminoethyl group.
- Key Differences :
- The naphthalene system (two fused benzene rings) contrasts with the thiophene (five-membered sulfur-containing ring) in the target compound.
- Chlorine vs. bromine: The smaller size and lower electronegativity of Cl may reduce steric hindrance and alter binding affinity compared to Br.
- Applications : Serves as an impurity standard (Oxymetazoline Hydrochloride Impurity A), indicating relevance in pharmaceutical quality control .
Compound 2 : N-(2-Aminoethyl)-2-(4-(purine-dioxo)phenoxy)acetamide Hydrochloride ()
- Structure: Contains a purine-dioxo moiety linked to a phenoxy-acetamide group and aminoethyl side chain.
- Key Differences :
Compound 3 : 4-(2-Aminoethyl)-N-(aryl)piperidine-1-carboxamide Hydrochlorides ()
- Structure: Piperidine-carboxamide derivatives with aminoethyl groups and varied aryl substituents (e.g., fluorophenyl, difluorophenyl).
- Key Differences :
Functional Group and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. How can researchers synthesize N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide hydrochloride with high purity?
- Methodological Answer :
- Step 1 : React 2,5-dibromothiophene-3-sulfonyl chloride with excess 1,2-diaminoethane in anhydrous dichloromethane under nitrogen. Monitor reaction completion via TLC (dichloromethane/methanol 9:1) .
- Step 2 : Precipitate the product by slow addition of cold diethyl ether. Filter and wash with cold ether to remove unreacted diamine.
- Step 3 : Recrystallize from ethanol/water (1:1) to isolate the hydrochloride salt. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?
- Answer :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | Room temperature, inert |
| Methanol | ~30 | Gentle heating (40°C) |
| Water | <1 | pH 4–6 (acidic buffer) |
- Use sonication for 10–15 minutes to enhance dissolution in polar aprotic solvents. Avoid prolonged exposure to light .
Q. What are the key stability considerations for storing this compound?
- Answer :
- Storage : Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis.
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products include sulfonic acid derivatives (retention time shifts) .
Advanced Research Questions
Q. How can structural ambiguities in N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide hydrochloride be resolved?
- Answer :
- X-ray Crystallography : Co-crystallize with a stoichiometric ligand (e.g., DMSO) to improve crystal lattice formation. Resolve bond angles and sulfonamide conformation .
- Solid-State NMR : Use CP/MAS NMR to analyze crystal packing and hydrogen bonding (e.g., NH–O interactions) .
- DFT Calculations : Compare experimental IR spectra (sulfonamide S=O stretch at 1150–1250 cm) with theoretical models to validate tautomeric forms .
Q. How should researchers design experiments to study this compound’s interaction with cytochrome P450 enzymes?
- Answer :
- Step 1 : Use surface plasmon resonance (SPR) to measure binding kinetics (, /) with immobilized CYP3A4 .
- Step 2 : Conduct inhibition assays with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Calculate IC values under varying pH (6.8–7.4) .
- Step 3 : Perform molecular docking (AutoDock Vina) to identify key binding residues (e.g., heme proximity, hydrophobic pockets) .
Q. How can contradictions in reported biological activity data across studies be resolved?
- Answer :
- Variable Control : Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., de-brominated derivatives) that may contribute to discrepancies .
- Cross-Validation : Compare results across orthogonal methods (e.g., in vitro enzyme inhibition vs. whole-cell assays) .
Data Analysis and Optimization
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Answer :
- DoE Approach : Use a 3 factorial design to optimize reaction parameters:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 25 | 50 | 40 |
| Reaction Time (h) | 6 | 24 | 18 |
- Purification : Employ flash chromatography (SiO, ethyl acetate/hexane gradient) followed by size-exclusion chromatography (Sephadex LH-20) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
